

Stigmatellin: A Technical Guide to its Discovery, Isolation, and Characterization from *Stigmatella aurantiaca*

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Compound of Interest

Compound Name: *stigmatellin*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Stigmatellin, a potent electron transport inhibitor isolated from the myxobacterium *Stigmatella aurantiaca*, has garnered significant interest within the scientific community due to its unique mode of action and potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, biosynthesis, and detailed methodologies for the isolation and characterization of **stigmatellin**. It is designed to serve as a comprehensive resource for researchers in natural product chemistry, microbiology, and drug development, offering structured data, experimental protocols, and visual representations of key pathways to facilitate further investigation and application of this remarkable secondary metabolite.

Introduction

Stigmatellin was first isolated from the myxobacterium *Stigmatella aurantiaca* strain Sg a15 in 1984.^{[1][2][3]} It is a polyketide-derived natural product characterized by a 5,7-dimethoxy-8-hydroxychromone aromatic headgroup linked to a hydrophobic alkenyl chain.^[1] **Stigmatellin** exhibits potent inhibitory activity against the quinol oxidation (Qo) site of the cytochrome bc1 complex in mitochondria and the cytochrome b6f complex in thylakoid membranes, thereby disrupting the electron transport chain.^[1] This mechanism of action has made it a valuable tool

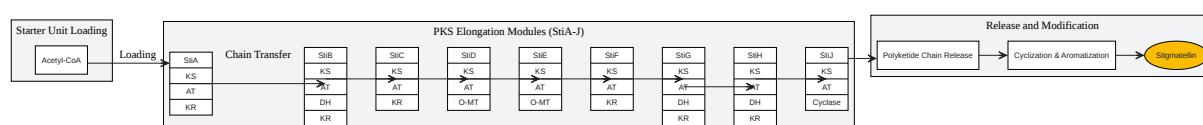
in bioenergetics research and a lead compound for the development of novel therapeutic agents.

Biosynthesis of Stigmatellin

The biosynthesis of **stigmatellin** in *Stigmatella aurantiaca* is orchestrated by a modular type I polyketide synthase (PKS) encoded by the stiA-J gene cluster.[4][5] This enzymatic assembly line is responsible for the sequential condensation of extender units to a starter unit, followed by a series of modifications including reductions, dehydrations, and methylations to form the final polyketide backbone. The process culminates in the cyclization and aromatization of the polyketide chain, a reaction catalyzed by a novel C-terminal domain in StiJ that does not resemble typical thioesterases.[4][5]

Stigmatellin Biosynthetic Pathway

The following diagram illustrates the proposed modular organization of the PKS enzymes involved in **stigmatellin** biosynthesis.



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Caption: Proposed modular organization of the **stigmatellin** PKS pathway.

Experimental Protocols

Cultivation of *Stigmatella aurantiaca*

Stigmatella aurantiaca can be cultivated in both liquid and solid media. For the production of secondary metabolites like **stigmatellin**, liquid fermentation is generally preferred.

Medium Composition:

A suitable medium for the cultivation of *S. aurantiaca* contains:

- Enzymatically hydrolyzed protein: 0.1-0.2%
- Starch: 0.1-0.2%
- MgSO₄: 0.01 M
- Adjust pH to 7.0-7.2[6]

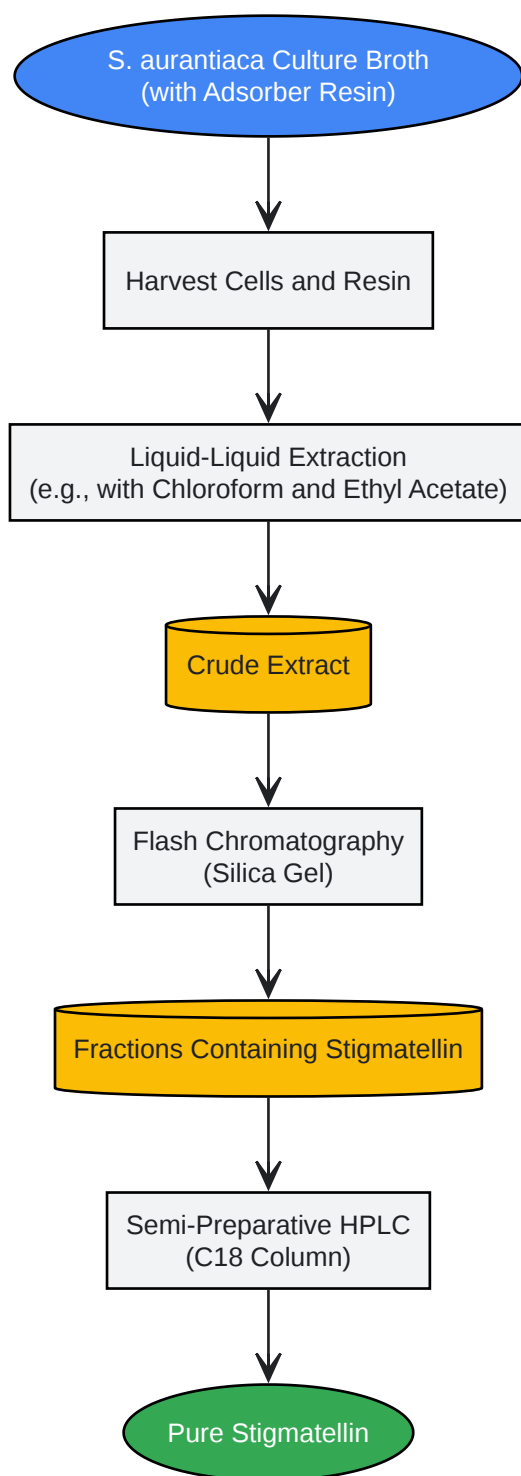
Cultivation Conditions:

- Temperature: The optimal growth temperature is 30°C, within a range of 18-37°C.[6]
- Aeration: *S. aurantiaca* is an aerobic bacterium, requiring sufficient aeration. This can be achieved through shaking in baffled flasks or in a fermenter with controlled dissolved oxygen levels.
- Adsorber Resin: To facilitate the extraction of **stigmatellin**, an adsorber resin (e.g., XAD-16) can be added to the culture medium.[1]

Isolation and Purification of Stigmatellin

The following protocol is adapted from methods used for the isolation of **stigmatellin** derivatives and can be applied for the purification of **stigmatellin** from *S. aurantiaca*.

Experimental Workflow:



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Caption: General workflow for the isolation and purification of **stigmatellin**.

Step-by-Step Protocol:

- **Harvesting:** After a suitable fermentation period, harvest the bacterial cells and the adsorber resin from the culture broth by filtration or centrifugation.
- **Extraction:** Perform a liquid-liquid extraction of the cell mass and resin. A common solvent system is a mixture of chloroform and ethyl acetate.^[1] This step aims to transfer the lipophilic **stigmatellin** from the solid phase into the organic solvent.
- **Concentration:** Concentrate the organic extracts under reduced pressure to obtain a crude extract.
- **Flash Chromatography:** Subject the crude extract to flash chromatography on a silica gel column. Elute with a suitable solvent gradient (e.g., a gradient of ethyl acetate in n-hexane) to separate the components based on polarity. Collect fractions and monitor for the presence of **stigmatellin** using thin-layer chromatography (TLC) or analytical HPLC.
- **Semi-Preparative HPLC:** Pool the fractions containing **stigmatellin** and subject them to semi-preparative reverse-phase high-performance liquid chromatography (HPLC) on a C18 column.^[1] Use a suitable mobile phase (e.g., a gradient of acetonitrile in water) to achieve final purification of **stigmatellin**.
- **Final Product:** Collect the peak corresponding to **stigmatellin** and remove the solvent to obtain the pure compound.

Physicochemical and Spectroscopic Data

Physicochemical Properties of Stigmatellin A

Property	Value
Molecular Formula	C ₃₀ H ₄₂ O ₇ ^{[2][3]}
Molecular Weight	514.65 g/mol ^[7]
Appearance	Yellowish oil or solid
Solubility	Soluble in methanol, ethanol, chloroform, ethyl acetate

Spectroscopic Data of Stigmatellin A

The following tables summarize the characteristic ^1H and ^{13}C NMR data for the chromone moiety of **stigmatellin A**.

Table 1: ^1H NMR Data of **Stigmatellin A** Chromone Moiety (in CDCl_3)

Proton	Chemical Shift (δ , ppm)	Multiplicity
H-6	~6.3	s
5-OCH ₃	~3.9	s
7-OCH ₃	~3.9	s
8-OH	~11.0	s
2-CH ₃	~2.0	s

Table 2: ^{13}C NMR Data of **Stigmatellin A** Chromone Moiety (in CDCl_3)[1]

Carbon	Chemical Shift (δ , ppm)
C-2	~165.5
C-3	~117.5
C-4	~179.7
C-4a	~108.0
C-5	~146.1
C-6	~93.8
C-7	~152.2
C-8	~128.9
C-8a	~148.1
5-OCH ₃	~56.7
7-OCH ₃	~56.9
2-CH ₃	~9.9

Mass Spectrometry Data:

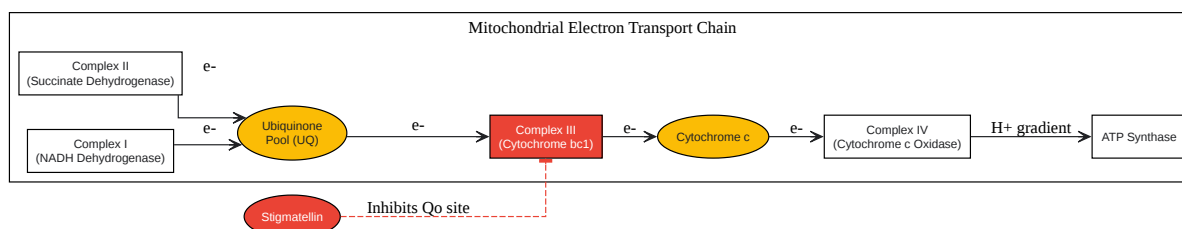
High-resolution mass spectrometry (HRMS) of **stigmatellin** A typically shows a molecular ion $[M+H]^+$ at m/z 515.3004, corresponding to the molecular formula $C_{30}H_{43}O_7^+$.^[1] Characteristic fragment ions observed in MS² spectra include those at m/z 335.1501, 303.1238, 263.0924, 223.0609, and 197.0450, which are indicative of the **stigmatellin** scaffold.^[1]

Mechanism of Action: Inhibition of the Cytochrome bc1 Complex

Stigmatellin is a highly potent inhibitor of the cytochrome bc1 complex (also known as complex III) of the mitochondrial respiratory chain.^[1] It specifically binds to the quinol oxidation (Qo) site on the cytochrome b subunit. This binding event blocks the transfer of electrons from ubiquinol to cytochrome c_1 , thereby halting the proton pumping activity of the complex and ultimately inhibiting ATP synthesis.

Signaling Pathway: Electron Transport Chain Inhibition

The following diagram illustrates the point of inhibition by **stigmatellin** in the mitochondrial electron transport chain.



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Caption: Inhibition of the cytochrome bc1 complex by **stigmatellin**.

Conclusion

This technical guide has provided a comprehensive overview of the discovery, biosynthesis, isolation, and characterization of **stigmatellin** from *Stigmatella aurantiaca*. The detailed experimental protocols, structured data tables, and visual diagrams are intended to equip researchers with the necessary information to further explore the potential of this fascinating natural product. The unique mode of action of **stigmatellin** as a potent inhibitor of the electron transport chain continues to make it a valuable tool in biological research and a promising candidate for further drug development efforts.

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